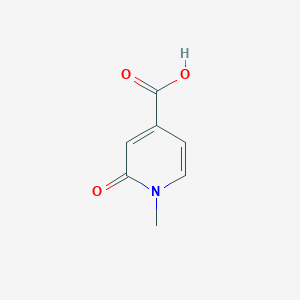

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-2-oxopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKWOJNDLIOXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356132 | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33972-97-3 | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from the readily available starting material, 4-cyanopyridine. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid in its replication and further investigation.

Synthesis Pathway Overview

The synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is achieved through a three-step reaction sequence:

-

N-methylation of 4-cyanopyridine: The pyridine nitrogen is methylated using dimethyl sulfate to yield the quaternary salt, 1-methyl-4-cyanopyridinium methyl sulfate.

-

Oxidation to 1-methyl-4-cyano-2-pyridone: The pyridinium salt is then oxidized using potassium ferricyanide in an alkaline solution to introduce the carbonyl group at the 2-position, forming 1-methyl-4-cyano-2-pyridone.

-

Hydrolysis of the cyano group: The final step involves the acid-catalyzed hydrolysis of the cyano group to the corresponding carboxylic acid, yielding the target molecule, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

The overall synthetic pathway is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions.

Table 1: N-methylation of 4-Cyanopyridine

| Parameter | Value |

| Reactants | |

| 4-Cyanopyridine | 1.0 eq |

| Dimethyl Sulfate | 1.0 eq |

| Reaction Conditions | |

| Solvent | None (neat) |

| Temperature | 100 °C (water bath) |

| Reaction Time | 2 hours |

| Yield | |

| Expected Yield | High (quantitative) |

Table 2: Oxidation of 1-Methyl-4-cyanopyridinium methyl sulfate

| Parameter | Value |

| Reactants | |

| 1-Methyl-4-cyanopyridinium methyl sulfate | 1.0 eq |

| Potassium Ferricyanide | 2.0 eq |

| Sodium Hydroxide | 4.1 eq |

| Reaction Conditions | |

| Solvent | Water |

| Temperature | 0-10 °C |

| Reaction Time | ~2 hours (addition), 5 hours (standing) |

| Yield | |

| Expected Yield | 65-70% (based on pyridine)[1] |

Table 3: Hydrolysis of 1-Methyl-4-cyano-2-pyridone

| Parameter | Value |

| Reactants | |

| 1-Methyl-4-cyano-2-pyridone | 1.0 eq |

| Dilute Hydrochloric Acid | Excess |

| Reaction Conditions | |

| Solvent | Water |

| Temperature | Reflux |

| Reaction Time | Varies (monitor by TLC/LC-MS) |

| Yield | |

| Expected Yield | High |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 1-Methyl-4-cyanopyridinium methyl sulfate

This procedure is adapted from the N-methylation of pyridine.[1]

Materials:

-

4-Cyanopyridine

-

Dimethyl sulfate

-

5-L round-bottom flask

-

Separatory funnel

-

Reflux condenser

-

Water bath

Procedure:

-

In a 5-L round-bottom flask fitted with a separatory funnel and a reflux condenser, place 1.83 moles of 4-cyanopyridine.

-

Through the separatory funnel, add 1.83 moles of dimethyl sulfate dropwise.

-

After the addition is complete, heat the flask in a boiling water bath for two hours to complete the reaction.

-

Remove the flask from the water bath and allow it to cool to room temperature.

-

Dissolve the crude pyridinium salt by adding 400 cc of water. The resulting solution is used directly in the next step.

Step 2: Synthesis of 1-Methyl-4-cyano-2-pyridone

This procedure is adapted from the oxidation of 1-methylpyridinium methyl sulfate.[1]

Materials:

-

Solution of 1-methyl-4-cyanopyridinium methyl sulfate from Step 1

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Mechanical stirrer

-

Ice-salt bath

-

Two separatory funnels

Procedure:

-

Fit the flask containing the solution of the pyridinium salt with a mechanical stirrer and cool it to 0 °C in an ice-salt bath.

-

Prepare two separate solutions:

-

Solution A: 3.65 moles of potassium ferricyanide in 2.4 L of water.

-

Solution B: 7.5 moles of sodium hydroxide in 500 cc of water.

-

-

Add Solution A and Solution B dropwise and simultaneously from two separatory funnels to the well-stirred pyridinium salt solution. Maintain the reaction temperature below 10 °C.

-

Regulate the addition rate so that all of the sodium hydroxide solution is added when half of the potassium ferricyanide solution has been added (this typically takes about one hour).

-

Add the remaining half of the potassium ferricyanide solution over another hour.

-

Allow the reaction mixture to stand for five hours, during which it will warm to room temperature.

-

To the well-stirred solution, add 400–500 g of anhydrous sodium carbonate to salt out the product.

-

Once no more sodium carbonate dissolves, stop stirring and separate the oily layer containing the product.

-

The crude product can be further purified by extraction of the aqueous layer with a suitable organic solvent (e.g., chloroform), followed by drying, and removal of the solvent. Final purification can be achieved by distillation under reduced pressure or chromatography.

Step 3: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

This procedure is based on the general method for the acid-catalyzed hydrolysis of nitriles.[2]

Materials:

-

1-Methyl-4-cyano-2-pyridone

-

Dilute hydrochloric acid (e.g., 6 M)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Place 1-methyl-4-cyano-2-pyridone in a round-bottom flask.

-

Add an excess of dilute hydrochloric acid.

-

Heat the mixture under reflux. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, the pH can be adjusted to the isoelectric point of the carboxylic acid to induce precipitation.

-

Collect the solid product by filtration.

-

Wash the solid with cold water to remove any remaining acid and salts.

-

Dry the product under vacuum to obtain 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Disclaimer: The provided experimental protocols are based on established chemical transformations and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions must be taken, including the use of personal protective equipment and working in a fume hood, especially when handling hazardous reagents like dimethyl sulfate.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its application in pharmaceutical development, including formulation, dosage form design, and pharmacokinetic studies. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, outlines experimental protocols for their determination, and presents a logical workflow for the characterization of such a compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid |

| CAS Number | 33972-97-3[1][2][3][4] |

| Molecular Formula | C₇H₇NO₃[1][2][3][4] |

| Molecular Weight | 153.14 g/mol [1][2][3][4] |

| Canonical SMILES | CN1C=CC(=CC1=O)C(=O)O[1] |

| InChI | InChI=1S/C7H7NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4H,1H3,(H,10,11)[1][2] |

| InChIKey | XUKWOJNDLIOXSC-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the available quantitative data for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Melting Point | 260 °C | Experimental[4][5] |

| Boiling Point | 329.6 ± 35.0 °C | Predicted[5] |

| Density | 1.381 ± 0.06 g/cm³ | Predicted[5] |

| pKa | 2.75 ± 0.20 | Predicted[5] |

| LogP | -0.4 | Computed[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a digital melting point apparatus. A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm. The capillary tube is then placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed to classify the compound.

-

Procedure:

-

Add approximately 10-20 mg of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane).

-

Vigorously shake each test tube for 1-2 minutes at room temperature.

-

Visually inspect for the complete dissolution of the solid.

-

If the compound does not dissolve at room temperature, the mixture can be gently heated.

-

The solubility is classified as soluble, partially soluble, or insoluble.

-

For aqueous solutions, the pH should be measured. Given its carboxylic acid functionality, solubility is expected to increase in basic aqueous solutions (e.g., 5% NaHCO₃, 5% NaOH) due to salt formation.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be experimentally determined by potentiometric titration.

-

Procedure:

-

Accurately weigh a sample of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The equivalence point is the point of steepest inflection on the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected signals would include those for the methyl group protons and the protons on the pyridine ring.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons, the carboxylic acid carbon, and the carbons of the pyridine ring and the methyl group.

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The spectrum can be obtained using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

A strong C=O stretch from the pyridone ring (around 1650-1690 cm⁻¹).

-

C=C and C=N stretching vibrations from the aromatic ring (around 1400-1600 cm⁻¹).

-

C-H stretching and bending vibrations.

-

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure.

-

Technique: Electrospray ionization (ESI) is a suitable technique for this compound.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, which will confirm the molecular weight of the compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Conclusion

This technical guide has summarized the key physicochemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and provided standardized experimental protocols for their determination. A thorough understanding and experimental validation of these properties are critical for advancing the research and development of this compound for potential pharmaceutical applications. The presented workflow provides a systematic approach for the comprehensive characterization of this and similar novel chemical entities.

References

- 1. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid DiscoveryCPR 33972-97-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 33972-97-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS Number: 33972-97-3), a heterocyclic building block with potential applications in pharmaceutical research and development. This document consolidates available physicochemical data, outlines a plausible synthetic methodology, details analytical characterization techniques, and explores its potential role in drug discovery.

Core Compound Data

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a substituted dihydropyridine derivative. The presence of both a carboxylic acid and a lactam functionality within a heterocyclic scaffold makes it an interesting candidate for chemical library synthesis and as a precursor for more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is presented in the table below. These values have been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 33972-97-3 | Multiple Sources |

| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 153.14 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid | --INVALID-LINK-- |

| Melting Point | 260 °C | Commercial Supplier Data |

| Boiling Point (Predicted) | 329.6 °C at 760 mmHg | Commercial Supplier Data |

| Form | Solid | --INVALID-LINK-- |

| pKa (Predicted) | 2.75 ± 0.20 | Commercial Supplier Data |

Spectral and Analytical Data

| Analytical Technique | Expected/Reported Data |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 153. Key fragments may appear at m/z 108, corresponding to the loss of the carboxyl group.[1] |

| ¹H NMR Spectroscopy (Predicted) | Signals corresponding to the methyl group protons, and protons on the dihydropyridine ring. The carboxylic acid proton would likely appear as a broad singlet at a high chemical shift (>10 ppm). |

| ¹³C NMR Spectroscopy (Predicted) | Resonances for the methyl carbon, the carbons of the dihydropyridine ring, the carbonyl carbon of the lactam, and the carbonyl carbon of the carboxylic acid. |

| Infrared (IR) Spectroscopy (Predicted) | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C=O stretch of the lactam (~1650-1680 cm⁻¹). |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are not extensively documented in publicly accessible literature. However, based on general synthetic methods for dihydropyridine derivatives, a plausible synthetic route and standard analytical procedures are outlined below.

General Synthetic Workflow

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be envisioned through a multi-step process, likely involving the formation of the dihydropyridine ring followed by functional group manipulations. A generalized workflow is depicted below.

Methodology:

-

Ring Formation: A common method for synthesizing dihydropyridine rings is the Hantzsch synthesis or a related cyclocondensation reaction. This would typically involve the reaction of a β-ketoester, an aldehyde, and an ammonia or primary amine source (in this case, methylamine or a precursor).

-

Ester Hydrolysis: The resulting dihydropyridine would likely be an ester. This ester would then be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a suitable solvent like methanol or ethanol, followed by heating.

-

Acidification: After the hydrolysis is complete, the reaction mixture would be cooled and then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the desired carboxylic acid.

-

Purification: The crude product would then be purified, typically by recrystallization from a suitable solvent or by column chromatography.

-

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Characterization Workflow

The following diagram illustrates a standard workflow for the analytical characterization of the synthesized compound.

Methodologies:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight of the compound and to study its fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure, including the connectivity of atoms and the number of protons and carbons.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to verify the presence of key functional groups, such as the carboxylic acid O-H and C=O bonds, and the lactam C=O bond.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound. Elemental analysis could also be used to confirm the empirical formula.

Potential Applications in Drug Discovery

While specific biological activities for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are not well-documented, the dihydropyridine scaffold is a well-known pharmacophore. Dihydropyridine derivatives are known to exhibit a range of biological activities, most notably as L-type calcium channel blockers used in the treatment of hypertension.

Given its structure, this compound can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of related compounds for biological screening.

The logical relationship for its use in drug discovery is outlined below.

References

Spectroscopic Characterization of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH |

| ~7.8 - 8.0 | Doublet | 1H | H-6 |

| ~7.0 - 7.2 | Doublet | 1H | H-5 |

| ~6.8 - 7.0 | Singlet | 1H | H-3 |

| ~3.6 | Singlet | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | -COOH |

| ~160.0 | C=O (pyridone) |

| ~145.0 | C-4 |

| ~140.0 | C-6 |

| ~120.0 | C-5 |

| ~115.0 | C-3 |

| ~37.0 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Strong | C=O stretch (Pyridone) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1250 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 153 | Molecular ion [M]⁺ |

| 136 | [M - OH]⁺ |

| 108 | [M - COOH]⁺ |

| 80 | [M - COOH - CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are to be recorded on a 400 MHz (or higher) spectrometer.

-

The probe temperature is to be maintained at 298 K.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Set the number of scans to 16, with a relaxation delay of 1 second.

-

The chemical shifts are to be referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Set the number of scans to 1024, with a relaxation delay of 2 seconds.

-

Proton decoupling is to be applied during acquisition.

-

The chemical shifts are to be referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.

-

-

Background Spectrum:

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Spectrum:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

A typical acquisition would involve 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.

-

-

Ionization:

-

The sample is to be ionized using electron impact at an energy of 70 eV.

-

-

Mass Analysis:

-

The resulting ions are to be analyzed using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a novel chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention as a versatile building block in the realms of medicinal chemistry and organic synthesis. Its unique structural framework, featuring a pyridone core with a carboxylic acid moiety, provides a synthetically tractable scaffold for the development of a diverse array of complex molecules. This technical guide delves into the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, comprehensive data tables, and visual representations of synthetic and logical pathways are provided to serve as a practical resource for researchers in the field.

Core Compound Properties

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, also known as 1-methyl-2-pyridone-4-carboxylic acid, is a solid, light yellow to yellow compound under standard conditions.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H7NO3 | [2][3][4] |

| Molecular Weight | 153.14 g/mol | [2][3][4] |

| CAS Number | 33972-97-3 | [2] |

| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid | [2][4] |

| Synonyms | 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid, 1-Methyl-2-pyridone-4-carboxylic acid | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 260 °C | [1] |

| Boiling Point (Predicted) | 329.6 ± 35.0 °C | [1] |

| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.75 ± 0.20 | [1] |

| InChI | InChI=1S/C7H7NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4H,1H3,(H,10,11) | [2] |

| InChIKey | XUKWOJNDLIOXSC-UHFFFAOYSA-N | [2] |

| SMILES | CN1C=C(C(=O)O)C=C1=O |

Safety Information: The compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions should be observed when handling this chemical.

Synthesis and Experimental Protocols

The synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be approached through a multi-step process commencing from commercially available starting materials. A plausible and efficient synthetic route involves the initial formation of a pyridone dicarboxylic acid, followed by selective methylation and subsequent decarboxylation.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Experimental Protocol: Synthesis from Chelidamic Acid

Step 1: N-Methylation of Chelidamic Acid

-

Reaction: Chelidamic acid is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base to facilitate the N-alkylation.

-

Reagents and Conditions:

-

Chelidamic acid (1 equivalent)

-

Dimethyl sulfate (excess, e.g., 1.2-1.5 equivalents)

-

Base (e.g., Sodium hydroxide or Potassium carbonate)

-

Solvent (e.g., Water, DMF)

-

Temperature: Room temperature to gentle heating.

-

-

Procedure Outline:

-

Dissolve chelidamic acid in an aqueous solution of the base.

-

Add the methylating agent dropwise while monitoring the temperature.

-

Stir the reaction mixture at the designated temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to precipitate the methylated product.

-

Filter, wash with cold water, and dry the solid product.

-

Step 2: Decarboxylation

-

Reaction: The resulting 1-methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is heated, leading to the loss of one of the carboxylic acid groups to yield the target compound. It is important to note that this step may also involve isomerization from the 4-pyridone to the more stable 2-pyridone tautomer.

-

Reagents and Conditions:

-

1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid

-

High-boiling solvent (optional, e.g., Dowtherm A) or neat.

-

Temperature: High temperatures, typically above the melting point of the dicarboxylic acid intermediate.

-

-

Procedure Outline:

-

Heat the dicarboxylic acid intermediate under an inert atmosphere.

-

Monitor the reaction for the evolution of carbon dioxide.

-

Once the decarboxylation is complete, cool the reaction mixture.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water).

-

Chemical Reactivity and Functionalization

The chemical reactivity of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is characterized by the presence of several functional groups: the carboxylic acid, the pyridone ring, and the activated C-H bonds on the ring.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride. These reactions are crucial for coupling this building block with other molecules in the synthesis of more complex structures.

-

Pyridone Ring: The pyridone ring system can participate in various reactions. The electron-rich nature of the ring allows for electrophilic substitution reactions, although the conditions need to be carefully controlled. The ring can also be subject to metallation and subsequent cross-coupling reactions to introduce further diversity.

-

C-H Functionalization: Modern synthetic methods may allow for the direct functionalization of the C-H bonds on the pyridone ring, providing a more atom-economical approach to derivatization.

Applications in Drug Discovery and Development

The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid serves as a key precursor to more complex molecules with therapeutic potential.

A significant application of a closely related pyridone carboxylic acid derivative is in the synthesis of second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), including Dolutegravir, Bictegravir, and Cabotegravir.[5] The bicyclic carbamoyl pyridone (BiCAP) moiety, which is a core component of these drugs, is constructed using a pyridone-carboxylic acid intermediate.[5] This highlights the importance of this class of compounds in the development of antiviral therapies.

The general role of this building block in the synthesis of such inhibitors can be visualized as follows:

Caption: Logical flow from the pyridone building block to HIV-1 integrase inhibitors.

Derivatives of 1-methyl-2-pyridone have also been investigated as inhibitors of steroid-5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia and androgenic alopecia.[6] This suggests that the 1-methyl-2-pyridone scaffold can be tailored to target a variety of enzymes.

Spectroscopic Data

While a complete set of experimentally obtained spectroscopic data for 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is not available in the public domain, data for structurally related compounds can provide valuable insights for characterization.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), and the protons on the pyridone ring (doublets or multiplets). The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the pyridone ring (including the carbonyl carbon), and the carboxylic acid carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the pyridone and the carboxylic acid, and C=C and C-N stretching vibrations of the ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ).

Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The demonstrated utility of related pyridone structures in the development of potent therapeutics, particularly in the field of antiviral drug discovery, underscores the importance of this compound and its derivatives. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in further research and development endeavors. Further exploration into the direct biological activities of this compound and its simple derivatives may reveal new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 3. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]

- 4. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Phenyl substituted 1-methyl-2-pyridones and 4'-substituted biphenyl-4-carboxylic acids. synthesis and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Remains Largely Unexplored

Despite its availability as a research chemical, a comprehensive review of scientific literature and patent databases reveals a significant gap in our understanding of the specific biological activities and potential therapeutic targets of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. While this compound has been identified as a potential building block in the synthesis of more complex pharmaceutical agents, dedicated studies to elucidate its intrinsic pharmacological profile are not publicly available.

Currently, there is no direct evidence from in vitro or in vivo studies to definitively identify the therapeutic targets, mechanism of action, or quantitative biological data for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The compound is primarily cited in the context of synthetic chemistry, serving as a precursor or intermediate for larger molecules with potential therapeutic applications.

Insights from Related Structures and Patent Literature

While direct data is lacking, the broader chemical class of dihydropyridines and structurally similar compounds have shown a wide range of biological activities. This suggests that 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid could theoretically possess interesting pharmacological properties.

Patent literature provides some clues into the potential, albeit indirect, therapeutic areas where this compound might be relevant. It has been listed as a reactant or intermediate in the synthesis of compounds targeting:

-

Bacterial Infections: In one patent, the core structure is utilized in the development of novel penicillin-binding protein inhibitors, a well-established target for antibacterial drugs.[1]

-

Cancer and Metabolic Disorders: Another patent describes its use in the synthesis of compounds aimed at inhibiting protein kinase B (PKB, also known as Akt), a key enzyme in cell signaling pathways that is often dysregulated in cancer and metabolic diseases.[2]

-

Pain, Inflammation, and Cancer: A further patent discloses the use of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in the creation of Tropomyosin receptor kinase (Trk) inhibitors.[3][4][5] Trk kinases are involved in the survival and function of neurons and have emerged as targets for pain, inflammation, and various cancers.

It is crucial to emphasize that in these instances, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a component of a much larger final molecule, and the reported biological activity is attributed to the final synthesized compound, not the initial building block itself.

The Path Forward: A Call for Foundational Research

The absence of dedicated research on 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid presents an opportunity for discovery. To ascertain its therapeutic potential, a systematic investigation is required. The logical workflow for such an investigation would be:

Conclusion

References

- 1. WO2018218190A1 - Penicillin-binding protein inhibitors - Google Patents [patents.google.com]

- 2. WO2010083246A1 - Fluoroisoquinoline substituted thiazole compounds and methods of use - Google Patents [patents.google.com]

- 3. US20110195948A1 - Substituted Pyrazolo[1,5-a]Pyrimidine Compounds as TRK Kinase Inhibitors - Google Patents [patents.google.com]

- 4. US9676783B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Google Patents [patents.google.com]

- 5. US10774085B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to Structural Analogs of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its inherent structural features, including a hydrogen bond donor and acceptor, a planar aromatic system, and a carboxylic acid moiety capable of ionic interactions, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs of this core, detailing their synthesis, biological activities, and structure-activity relationships (SAR). The 2-pyridone nucleus is a prominent scaffold found in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2]

Core Structure and Analogs

The fundamental structure of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is characterized by a pyridinone ring N-substituted with a methyl group and bearing a carboxylic acid at the C4 position. Structural analogs of this compound can be broadly categorized based on modifications at the N1 position and substitutions on the pyridinone ring.

A notable structural analog is 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid , where the N1-methyl group is replaced by a larger, more lipophilic benzyl group.[3][4] This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

While direct, comprehensive studies on a wide range of analogs of the 4-carboxylic acid isomer are limited in publicly available literature, research on the positional isomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, provides valuable insights into the synthetic methodologies and potential biological targets of this compound class.[5][6]

Synthesis of Structural Analogs

The synthesis of 2-oxo-1,2-dihydropyridine-4-carboxylic acid and its N-substituted analogs can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriate precursors.

General Synthetic Workflow for N-Substituted 2-Oxo-1,2-dihydropyridine-4-carboxylic Acids

The following diagram illustrates a generalized synthetic workflow for preparing N-substituted 2-oxo-1,2-dihydropyridine-4-carboxylic acid analogs, starting from chelidamic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific analogs are often proprietary or found within specialized scientific literature. However, a general procedure for the synthesis of a related quinoline analog, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, has been reported and may be adapted for the synthesis of pyridine analogs.[7]

Synthesis of Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate: [7]

A mixture of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 g, 5.29 mmol), K₂CO₃ (1.46 g, 10.58 mmol), benzyl chloride (1.21 ml, 10.58 mmol), and tetra-n-butylammonium bromide as a catalyst in DMF (50 ml) was stirred at room temperature for 48 hours.[7] The solution was then filtered, and the solvent was removed under reduced pressure.[7] The resulting residue was purified by silica gel column chromatography using a hexane and ethyl acetate (95:5 v/v) eluent to yield the final product.[7]

Biological Activities and Structure-Activity Relationships (SAR)

Anticancer Activity

Numerous 2-pyridone derivatives have demonstrated potent anticancer activity. For instance, a series of novel dihydropyridine carboxylic acid derivatives were synthesized and evaluated for their cytotoxic activity against the HCT-15 human colon cancer cell line.[8] Two compounds, in particular, displayed significant activity with IC₅₀ values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM.[8] These findings suggest that the dihydropyridine carboxylic acid scaffold is a promising template for the development of new antineoplastic agents.[8]

Antimicrobial Activity

The 2-pyridone core is also a key feature in many compounds with antimicrobial properties. The general structure of these molecules allows for modifications that can tune their activity against various bacterial and fungal strains.

The following table summarizes the biological activities of some representative 2-pyridone derivatives. Due to the limited data on direct analogs of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, data for related structures are included to provide a broader context.

| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC) | Reference |

| Dihydropyridine Carboxylic Acid Derivatives | Anticancer | HCT-15 (Colon Cancer) | 7.94 ± 1.6 μM | [8] |

| Dihydropyridine Carboxylic Acid Derivatives | Anticancer | HCT-15 (Colon Cancer) | 9.24 ± 0.9 μM | [8] |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by analogs of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are not well-elucidated in the available literature. However, based on the activities of broader classes of dihydropyridine and pyridone derivatives, several potential mechanisms can be inferred.

For anticancer agents, potential mechanisms could involve the inhibition of key kinases, interference with DNA replication, or induction of apoptosis. For antimicrobial agents, the mechanism may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer 2-pyridone derivatives, leading to apoptosis.

Conclusion and Future Directions

The 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold holds significant promise for the development of novel therapeutic agents. While the exploration of its direct structural analogs is an emerging area of research, the broader class of 2-pyridone derivatives has consistently demonstrated a wide spectrum of biological activities. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs with substitutions at the N1-position and on the pyridone ring. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds with enhanced potency and selectivity for various therapeutic targets. Furthermore, in-depth mechanistic studies are required to understand the specific signaling pathways and molecular interactions that underpin the biological effects of these promising compounds.

References

- 1. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-2-oxo-1 – 2-dihydropyridine-4-carboxylic Acid – Biotuva Life Sciences [biotuva.com]

- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the initial discovery and synthesis of the molecule, provides a detailed experimental protocol for its preparation, summarizes its key physicochemical and spectroscopic data, and explores its applications as a building block in the development of therapeutic agents.

Introduction

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, with the chemical formula C₇H₇NO₃, is a substituted pyridinone derivative.[1] The presence of both a carboxylic acid and a lactam functionality within a conjugated ring system makes it a versatile intermediate for the synthesis of more complex molecular architectures. Its utility has been demonstrated in the preparation of compounds targeting a range of biological pathways, highlighting its significance in drug discovery programs. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in the field.

Discovery and History

The first synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid was reported in 1973 by R. Tomisaku and H. Hongo in the journal Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). The synthesis was achieved with a reported yield of 96%, indicating an efficient chemical transformation. This initial disclosure laid the groundwork for the subsequent use of this compound as a versatile building block in organic synthesis.

Since its initial preparation, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has been primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its appearance in numerous patents underscores its value to the drug development industry. Notably, it has been employed in the synthesis of inhibitors for key biological targets such as Tropomyosin receptor kinase (Trk) and Protein Kinase B (PKB), which are implicated in cancer and other diseases.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is provided below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 33972-97-3 | |

| Appearance | Solid | |

| Melting Point | 247 °C | [2] |

Spectroscopic Data

While the original 1973 publication would contain the primary spectroscopic data, publicly available databases provide the following information:

-

Mass Spectrometry: The compound has a molecular ion peak corresponding to its molecular weight.[1]

-

Infrared (IR) Spectroscopy: As a carboxylic acid, it is expected to exhibit a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band for the carboxylic acid at approximately 1700-1725 cm⁻¹. The pyridinone carbonyl (C=O) stretch would also be present in the spectrum.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the methyl group protons, the vinyl protons on the dihydropyridine ring, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The spectrum would display resonances for the methyl carbon, the carbons of the dihydropyridine ring, the carbonyl carbon of the pyridinone, and the carboxyl carbon.

-

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, based on the initial report by Tomisaku and Hongo and general synthetic methods for similar compounds.

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

This synthesis involves the methylation of a precursor, 2-hydroxy-isonicotinic acid (also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid).

Reaction Scheme:

Figure 1: General synthesis pathway for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Materials:

-

2-Hydroxy-isonicotinic acid

-

Methyl iodide (or other suitable methylating agent)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetone)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of 2-hydroxy-isonicotinic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and stir the mixture at room temperature.

-

Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to obtain 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a solid.

Expected Yield:

The originally reported yield for this synthesis is 96%.

Applications in Drug Discovery

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has proven to be a valuable scaffold in the synthesis of various biologically active compounds. Its utility is primarily as a key intermediate that can be further elaborated to produce more complex molecules with therapeutic potential.

Synthesis of TRK Kinase Inhibitors

This compound has been used as a starting material in the synthesis of substituted pyrazolo[1,5-a]pyrimidine compounds which act as inhibitors of Tropomyosin receptor kinases (Trks). Trk signaling pathways are implicated in the growth and survival of various cancer cells, making Trk inhibitors a promising class of anti-cancer agents.

Figure 2: Workflow for the synthesis of Trk inhibitors.

Synthesis of Protein Kinase B (PKB) Inhibitors

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has also been employed in the preparation of fluoroisoquinoline substituted thiazole compounds. These compounds have been investigated as inhibitors of Protein Kinase B (PKB, also known as Akt). The PKB signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, since its initial synthesis in 1973, has emerged as a significant building block in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical handles allow for its incorporation into a variety of complex molecular structures. The continued appearance of this compound in the patent literature for the development of novel therapeutic agents, particularly in oncology, suggests that it will remain a relevant and valuable tool for drug discovery professionals. This guide has provided a comprehensive overview of its history, synthesis, and applications, serving as a foundational resource for researchers working with this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Novel ACE Inhibitor based on a Pyridinone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure. Their mechanism of action involves the inhibition of the ACE enzyme, which plays a crucial role in the renin-angiotensin system (RAS), leading to a reduction in the production of the potent vasoconstrictor angiotensin II. The structure-activity relationship (SAR) of ACE inhibitors is well-established, typically featuring a zinc-binding group, a C-terminal heterocyclic mimic (often proline), and side chains that interact with the enzyme's active site.

These application notes provide a detailed, albeit theoretical, protocol for the synthesis of a novel, hypothetical ACE inhibitor, (S)-2-((S)-1-(((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl)amino)ethyl)-5-aminopentanoic acid (referred to as PPA-Inhibitor 1 ), using 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a starting scaffold. Due to a lack of direct literature precedence for this specific synthetic route, the following protocols are based on established principles of medicinal chemistry and organic synthesis. The proposed inhibitor is designed as a dicarboxylate-containing agent, analogous to enalaprilat or lisinopril.

Proposed Signaling Pathway: The Renin-Angiotensin System (RAS)

The diagram below illustrates the renin-angiotensin system and the point of intervention for ACE inhibitors. By blocking the conversion of Angiotensin I to Angiotensin II, ACE inhibitors prevent vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure.

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Hypothetical Synthesis of PPA-Inhibitor 1

The proposed synthesis involves a multi-step approach beginning with the activation of the carboxylic acid on the pyridinone ring, followed by sequential amide couplings with protected amino acid derivatives, and concluding with deprotection steps to yield the final active compound.

Synthetic Workflow

Caption: Proposed synthetic workflow for PPA-Inhibitor 1.

Experimental Protocols

Note: These protocols are hypothetical and should be adapted and optimized based on experimental observations. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride

Objective: To activate the carboxylic acid of the starting material for subsequent amide coupling.

Methodology:

-

Suspend 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add oxalyl chloride dropwise to the suspension at 0 °C.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitored by TLC).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

| Parameter | Value (Hypothetical) |

| Starting Material | 1.0 g (6.53 mmol) |

| Oxalyl Chloride | 1.24 g, 0.86 mL (9.80 mmol) |

| DCM | 20 mL |

| DMF | 1 drop |

| Temperature | 0 °C to RT |

| Reaction Time | 2 hours |

| Yield | Quantitative (assumed for crude) |

| Purity | Used without purification |

Step 2: Synthesis of (S)-ethyl 1-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl)-pyrrolidine-2-carboxylate

Objective: To form the first amide bond, coupling the pyridinone core with an amino acid ester.

Methodology:

-

Dissolve (S)-ethyl 2-aminopropanoate hydrochloride and triethylamine (TEA) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amino acid ester solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value (Hypothetical) |

| Acid Chloride (from Step 1) | ~6.53 mmol |

| (S)-ethyl 2-aminopropanoate HCl | 1.00 g (6.53 mmol) |

| Triethylamine (TEA) | 1.98 g, 2.73 mL (19.59 mmol) |

| DCM | 30 mL |

| Temperature | 0 °C to RT |

| Reaction Time | 16 hours |

| Yield | 1.45 g (85%) |

| Purity (by HPLC) | >95% |

Step 3: Synthesis of (S)-1-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl)pyrrolidine-2-carboxylic acid

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid for the next coupling step.

Methodology:

-

Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

| Parameter | Value (Hypothetical) |

| Starting Ester | 1.45 g (5.55 mmol) |

| Lithium Hydroxide (LiOH) | 0.27 g (11.1 mmol) |

| THF:Water | 20 mL (1:1 v/v) |

| Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Yield | 1.21 g (93%) |

| Purity (by LC-MS) | >98% |

Step 4: Synthesis of the Fully Protected PPA-Inhibitor 1

Objective: To form the second amide bond to complete the dipeptide-like side chain.

Methodology:

-

Dissolve the carboxylic acid from Step 3, (S)-ethyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate, and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF.

-

Add N,N'-diisopropylethylamine (DIPEA) to the mixture.

-

Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Value (Hypothetical) |

| Carboxylic Acid (from Step 3) | 1.21 g (5.16 mmol) |

| Amino Acid Ester | 1.40 g (5.16 mmol) |

| EDC·HCl | 1.19 g (6.19 mmol) |

| HOBt | 0.84 g (6.19 mmol) |

| DIPEA | 1.33 g, 1.79 mL (10.32 mmol) |

| DMF | 25 mL |

| Temperature | 0 °C to RT |

| Reaction Time | 18 hours |

| Yield | 1.95 g (78%) |

| Purity (by HPLC) | >95% |

Step 5: Synthesis of PPA-Inhibitor 1 (Final Deprotection)

Objective: To remove the Boc and ethyl ester protecting groups to yield the final active ACE inhibitor.

Methodology:

-

Dissolve the fully protected product from Step 4 in a solution of trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and purify by preparative reverse-phase HPLC to obtain the final product as a TFA salt.

-

The TFA salt can be converted to the free base or a pharmaceutically acceptable salt if required.

| Parameter | Value (Hypothetical) |

| Starting Material | 1.95 g (4.02 mmol) |

| TFA/DCM | 20 mL (1:1 v/v) |

| Temperature | Room Temperature |

| Reaction Time | 3 hours |

| Yield | 1.25 g (81%) |

| Purity (by HPLC) | >99% |

Conclusion

This document outlines a plausible, though hypothetical, synthetic route to a novel ACE inhibitor, PPA-Inhibitor 1 , starting from 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The proposed protocols utilize standard organic synthesis techniques for amide bond formation and deprotection. The provided quantitative data is for illustrative purposes and would require experimental validation and optimization. This theoretical framework provides a solid foundation for researchers interested in exploring novel pyridinone-based scaffolds for the development of new ACE inhibitors.

Application Notes and Protocols: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in Agrochemical Synthesis

Introduction

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic carboxylic acid that has been investigated as a potential building block in the synthesis of bioactive molecules. While its direct application as a starting material for commercially available agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various pyridine-based herbicides and fungicides. Pyridine carboxamides, in particular, are a well-established class of agrochemicals, often targeting specific enzymes in pathogenic fungi. The derivatization of the carboxylic acid group of similar pyridine scaffolds is a common strategy in the development of new agrochemical candidates.

This document provides a generalized framework for the potential application of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in the synthesis of pyridine carboxamide agrochemicals, based on established synthetic methodologies for related compounds.

General Synthetic Pathway for Pyridine Carboxamide Agrochemicals

The primary route for incorporating 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid into potential agrochemical candidates involves the formation of an amide bond with a suitable amine moiety. This amine component is often a complex aromatic or aliphatic amine that contributes to the biological activity and specificity of the final product.

The overall synthetic scheme can be visualized as follows:

Caption: General workflow for the synthesis of potential pyridine carboxamide agrochemicals.

Experimental Protocols

The following protocols are generalized procedures for the key steps in the synthesis of pyridine carboxamide derivatives from 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. These protocols are based on standard organic synthesis techniques for amide bond formation.

Protocol 1: Activation of the Carboxylic Acid

The carboxylic acid must first be converted to a more reactive species, such as an acid chloride, to facilitate amide bond formation.

-

Materials:

-

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Suspend 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.2 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.

-

Protocol 2: Amide Coupling Reaction

The activated acid chloride is then reacted with the desired amine to form the final pyridine carboxamide.

-

Materials:

-

Crude 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride (from Protocol 1)

-

Selected bioactive amine (1.0 - 1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Dry glassware under an inert atmosphere

-

-

Procedure:

-

Dissolve the selected amine and the base in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of the crude acid chloride in anhydrous DCM dropwise to the amine solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Data Presentation

As no specific agrochemicals derived from 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with reported yields or bioactivity data are available in the literature, a representative table of hypothetical data is presented below for illustrative purposes. This data would need to be generated through actual experimental work.

| Hypothetical Amine (R-NH₂) | Reaction Yield (%) | Purity (%) | Fungicidal Activity (EC₅₀, µg/mL) | Herbicidal Activity (IC₅₀, µM) |

| 4-chloroaniline | 75 | 98 | >100 | 50 |

| 2-amino-4-fluorotoluene | 82 | 97 | 50 | >100 |

| 3-(trifluoromethyl)aniline | 68 | 95 | 25 | 75 |

Signaling Pathway Visualization

Many pyridine-based fungicides act by inhibiting specific enzymes in the fungal respiratory chain. A common target is the succinate dehydrogenase (SDH) enzyme complex (Complex II). The hypothetical signaling pathway for an SDH inhibitor is depicted below.

Caption: Inhibition of succinate dehydrogenase by a hypothetical pyridine carboxamide fungicide.

While 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a viable synthon for the generation of novel chemical entities, its specific use in the synthesis of currently registered agrochemicals is not well-documented. The protocols and frameworks provided here serve as a guide for researchers and scientists to explore the potential of this molecule in the discovery and development of new agrochemical agents, particularly within the class of pyridine carboxamides. Further research and development are necessary to establish its role and efficacy in practical agrochemical applications.

Application Note: Prolyl 4-Hydroxylase Inhibition Assay Using 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolyl 4-hydroxylases (P4Hs) are a family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases that play a critical role in collagen biosynthesis and cellular oxygen sensing.[1][2] These enzymes catalyze the hydroxylation of proline residues in procollagen chains, a post-translational modification essential for the formation of stable collagen triple helices.[2][3] Additionally, a subset of P4Hs, known as HIF prolyl hydroxylases (PHDs or EGLNs), are key regulators of the hypoxia-inducible factor (HIF) signaling pathway.[1][4] By hydroxylating the alpha subunit of HIF (HIF-α), PHDs mark it for proteasomal degradation under normoxic conditions.[4] Inhibition of P4Hs is a promising therapeutic strategy for various diseases, including fibrosis, anemia, and ischemic disorders.[1][3]

Pyridine carboxylic acid derivatives have emerged as a significant class of enzyme inhibitors, with many demonstrating potent activity against a range of enzymes.[5][6] Notably, pyridine dicarboxylates are known to be effective inhibitors of prolyl 4-hydroxylases.[1][7] This application note describes a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid against human prolyl 4-hydroxylase (specifically, collagen prolyl 4-hydroxylase 1, C-P4H1).

Principle of the Assay

The activity of prolyl 4-hydroxylase can be determined by measuring the formation of one of its reaction products. This protocol utilizes the Succinate-Glo™ Hydroxylase Assay, a sensitive bioluminescent method that quantifies the amount of succinate produced during the hydroxylation reaction.[8][9][10] The assay is performed in a multi-well plate format, making it suitable for screening and characterizing potential inhibitors.

Signaling Pathway

Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic Conditions.

Experimental Workflow

Caption: Workflow for the Prolyl 4-Hydroxylase Inhibition Assay.

Materials and Reagents

-

Enzyme: Recombinant human C-P4H1 (e.g., from a commercial supplier)

-

Inhibitor: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

-

Substrate: (Pro-Pro-Gly)10 peptide (or similar synthetic peptide substrate)

-

Cofactors and Buffers:

-

HEPES buffer (pH 7.4)

-

NaCl

-